(2-Methyl-2H-tetrazol-5-yl)boronic acid
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Overview
Description
(2-Methyl-2H-tetrazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by the presence of a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-tetrazol-5-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2H-tetrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted tetrazole derivatives .
Scientific Research Applications
(2-Methyl-2H-tetrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Methyl-2H-tetrazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .
Comparison with Similar Compounds
(2-Methyl-2H-indazol-5-yl)boronic acid: Similar in structure but with an indazole ring instead of a tetrazole ring.
(2H-Tetrazol-5-yl)phenylboronic acid: Contains a phenyl group instead of a methyl group on the tetrazole ring.
Uniqueness: (2-Methyl-2H-tetrazol-5-yl)boronic acid is unique due to the presence of both a tetrazole ring and a boronic acid group, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C2H5BN4O2 |
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Molecular Weight |
127.90 g/mol |
IUPAC Name |
(2-methyltetrazol-5-yl)boronic acid |
InChI |
InChI=1S/C2H5BN4O2/c1-7-5-2(3(8)9)4-6-7/h8-9H,1H3 |
InChI Key |
ZAVUXNTVNZGMFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(N=N1)C)(O)O |
Origin of Product |
United States |
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